molecular formula C13H20ClNO B12351182 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

Cat. No.: B12351182
M. Wt: 241.76 g/mol
InChI Key: IFEJRMPCMIVHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is a synthetic organic compound It belongs to the class of substituted cathinones, which are structurally related to amphetamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethylamine.

    Condensation Reaction: The aldehyde group of 3,4-dimethylbenzaldehyde reacts with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Using large-scale reactors to carry out the condensation and reduction reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield secondary amines or alcohols.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride has several scientific research applications, including:

    Chemistry: Studied for its reactivity and potential as a precursor for other compounds.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves:

    Molecular Targets: The compound primarily targets neurotransmitter systems, including dopamine and serotonin receptors.

    Pathways Involved: It modulates the release and reuptake of neurotransmitters, leading to its stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: A similar compound with a methyl group instead of an ethyl group.

    Mephedrone: Another substituted cathinone with a different substitution pattern on the phenyl ring.

    Amphetamine: A structurally related compound with similar stimulant properties.

Uniqueness

1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethylamino group, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)10(3)8-12;/h6-8,11,14H,5H2,1-4H3;1H

InChI Key

IFEJRMPCMIVHGO-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC(=C(C=C1)C)C.Cl

Origin of Product

United States

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